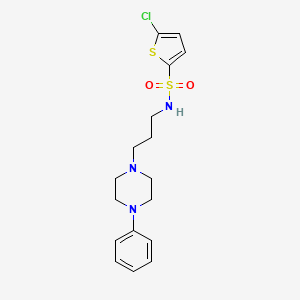
5-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The compound contains a thiophene ring, a phenyl ring, and a piperazine ring, all of which can contribute to its chemical properties and biological activities. The presence of the sulfonamide group could also influence its reactivity and interactions with biological targets .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, sulfonamides, thiophenes, and piperazines each have characteristic reactions. For example, sulfonamides can undergo hydrolysis, and thiophenes can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in water, while the aromatic rings could contribute to its lipophilicity .科学的研究の応用
Urease Inhibition and Antibacterial Activity
A study by Noreen et al. (2017) demonstrated the synthesis of thiophene sulfonamide derivatives, including structures related to 5-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide, through Suzuki cross coupling reaction. These compounds were tested for their urease inhibition and hemolytic activities. One derivative exhibited significant urease inhibition activity with an IC50 value of ~30.8 μg/mL, compared to the standard thiourea with an IC50 value of ~43 μg/mL. Additionally, the study explored the antibacterial activities of these derivatives, indicating their potential as antibacterial agents due to the presence of various functional groups, including Cl, CH3, and OCH3, which influenced their activity (Noreen et al., 2017).
Anticonvulsant Activity and Cerebrovasodilation
Research by Barnish et al. (1981) focused on the synthesis of 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, revealing their potential in anticonvulsant activities. Specifically, compounds with sulfone groups, especially those with 3- or 4-halo substituents, displayed the highest activity. One compound, in particular, showed promising results in selectively increasing cerebral blood flow in animal models without causing significant diuresis, highlighting its potential for cerebrovasodilation (Barnish et al., 1981).
Antiviral Activity
A study by Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and tested them for antiviral activity against the tobacco mosaic virus. The research identified compounds with certain anti-tobacco mosaic virus activity, showcasing the potential of these sulfonamide derivatives in antiviral applications (Chen et al., 2010).
Interaction with Surfactants
Saeed et al. (2017) explored the solubilization behavior of thiophene derivatives, including 5-(2-(benzyloxy) phenyl) thiophene-2-sulfonamide, in micellar solutions of anionic surfactants like sodium dodecyl sulphate (SDS). This study provided insights into the interactions between thiophene derivatives and surfactants, contributing to a better understanding of their solubilization mechanisms and potentially influencing their bioavailability and efficacy in pharmaceutical formulations (Saeed et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2S2/c18-16-7-8-17(24-16)25(22,23)19-9-4-10-20-11-13-21(14-12-20)15-5-2-1-3-6-15/h1-3,5-8,19H,4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGIXTOJGYZCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2600435.png)
![3-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2600436.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide](/img/structure/B2600439.png)


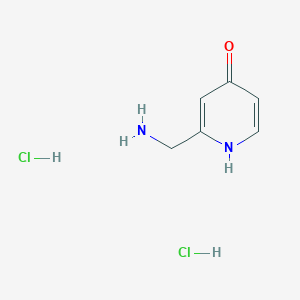
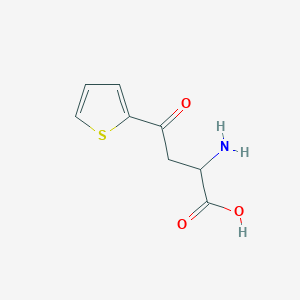

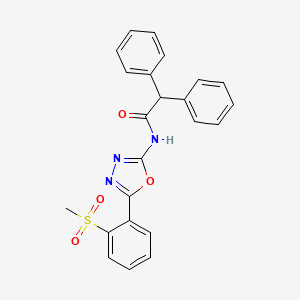
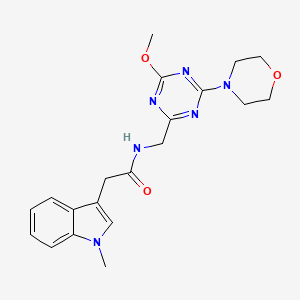
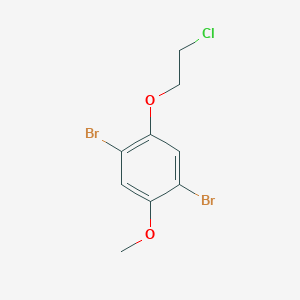
![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2600454.png)
